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Get Quote

3-(9H-Carbazol-9-yl)phenylboronic acid is a bifunctional organic compound that has

garnered significant attention in materials science and medicinal chemistry. Its molecular
architecture, featuring a rigid, electron-rich carbazole moiety linked to a phenylboronic acid
group, makes it a highly valuable intermediate. In the realm of materials science, this
compound serves as a critical building block for organic light-emitting diodes (OLEDS), where
the carbazole unit facilitates efficient hole transport, contributing to the overall performance and
stability of the devices.[1][2][3] Its derivatives are integral to developing novel host and emitter
materials for vibrant and efficient displays.[4][5][6]

In parallel, the boronic acid functional group is a cornerstone of modern synthetic chemistry,
most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This
reactivity allows for the precise construction of carbon-carbon bonds, a fundamental step in
synthesizing complex molecules. Consequently, 3-(9H-Carbazol-9-yl)phenylboronic acid is
also a key precursor in drug discovery programs, where boronic acid-containing molecules
have emerged as potent enzyme inhibitors and therapeutic agents.[2][9][10][11]
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Given its pivotal role, unambiguous structural confirmation and purity assessment are
paramount for any research or development application. This technical guide provides a
comprehensive analysis of the core spectroscopic data—'H NMR, 3C NMR, FT-IR, and Mass
Spectrometry—required to characterize 3-(9H-Carbazol-9-yl)phenylboronic acid, ensuring its
reliable identification and use.

Molecular Structure and Physicochemical
Properties

The compound's utility is derived directly from its structure, which combines the distinct
properties of its constituent parts.

Caption: Molecular Structure of 3-(9H-Carbazol-9-yl)phenylboronic acid.

Table 1: Physicochemical Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic
molecules in solution. *H NMR provides information on the number and electronic environment
of protons, while 13C NMR maps the carbon skeleton.

'H NMR Spectroscopy
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Expertise & Experience: The tH NMR spectrum is crucial for confirming the substitution pattern
on both the phenyl and carbazole rings. The chemical shifts and coupling constants are highly
sensitive to the electronic effects of the neighboring nitrogen atom and boronic acid group,
providing a unique fingerprint for the molecule.

Experimental Protocol (Self-Validating System):

o Sample Preparation: Dissolve ~5-10 mg of 3-(9H-Carbazol-9-yl)phenylboronic acid in ~0.6
mL of deuterated dimethyl sulfoxide (DMSO-ds). Causality: DMSO-ds is chosen for its
excellent solvating power for this compound and to ensure the acidic B(OH)z protons are
observable as a broad singlet.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
setting its signal to 0.00 ppm.

o Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 25
°C. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-
to-noise ratio.

» Data Processing: Process the raw data using appropriate software, applying Fourier
transformation, phase correction, and baseline correction.

Data Presentation & Interpretation:

Table 2: Expected *H NMR Spectroscopic Data (400 MHz, DMSO-de)
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Note: The exact chemical shifts and coupling constants can vary slightly based on solvent,
concentration, and instrument.

The aromatic region of the spectrum (7.30-8.30 ppm) is complex due to the presence of 12
distinct protons. The two protons of the boronic acid group typically appear as a broad singlet
around 8.20 ppm; this peak's position and intensity can vary with concentration and water
content. The protons on the carbazole moiety are generally observed as a set of doublets and
triplets, consistent with a symmetrically substituted carbazole ring system. The four protons of
the meta-substituted phenyl ring present a characteristic pattern of a singlet, two doublets, and
a triplet, reflecting their unique chemical environments and coupling relationships.

Caption: Proton assignments for *H NMR analysis.

3C NMR Spectroscopy

Expertise & Experience: 33C NMR confirms the carbon framework of the molecule. It is
particularly useful for identifying the quaternary carbons (those without attached protons), such
as the carbons bonded to nitrogen and boron, which are not visible in the *H NMR spectrum.

Experimental Protocol: The protocol is similar to *H NMR, using the same prepared sample. A
proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum where each unique
carbon appears as a single line. A larger number of scans is required due to the lower natural
abundance of the 13C isotope.

Data Presentation & Interpretation:

Table 3: Expected 3C NMR Spectroscopic Data (101 MHz, DMSO-ds)
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The spectrum is expected to show 10 distinct signals, corresponding to the 18 carbon atoms,
due to the molecule's symmetry. The carbon atom attached to the boron (C-B) often appears as
a broad, low-intensity signal and can sometimes be difficult to observe. The other quaternary
carbons are found downfield, while the protonated carbons (CH) appear in the expected
aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to
identify the presence of key functional groups. For this molecule, we look for characteristic
vibrations of the O-H and B-O bonds of the boronic acid, as well as the C-H and C=C bonds of
the aromatic systems.

Experimental Protocol:

o Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr)
pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the
solid powder is placed directly on the crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is collected first and automatically subtracted from the sample
spectrum.

Data Presentation & Interpretation:

Table 4: Key FT-IR Vibrational Frequencies
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The most prominent feature is a broad absorption band in the 3400-3200 cm~1 region,
characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[16] The sharp
peaks between 3100-3000 cm~* are due to aromatic C-H stretching. The strong B-O stretching
vibration, a key indicator of the boronic acid moiety, is typically observed in the 1380-1310 cm~*
region.[17][18]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the
compound, offering definitive confirmation of its elemental composition. High-resolution mass
spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular
formula (C1sH14BNO2).

Experimental Protocol:

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1 mg/mL).

» Data Acquisition: The solution is introduced into the mass spectrometer, typically using an
Electrospray lonization (ESI) source. Data is collected in positive ion mode to observe the
protonated molecule [M+H]*.

Data Presentation & Interpretation:

Table 5: High-Resolution Mass Spectrometry Data
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The primary role of MS in this context is to confirm the molecular weight. The observation of an
ion peak at m/z 288.1190 in the positive ion mode ESI spectrum corresponds to the protonated
molecule [C1sH14BNO:2 + H]*, which validates the compound's identity and elemental
composition.[12][14]

A Self-Validating Characterization Workflow

Trustworthiness in research and development relies on a systematic and logical workflow
where each step validates the next. The characterization of 3-(9H-Carbazol-9-
yl)phenylboronic acid is no exception.

Caption: Integrated workflow for synthesis and characterization.dot digraph "Workflow" {
rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124",
color="#4285F4"]; edge [color="#34A853"];

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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